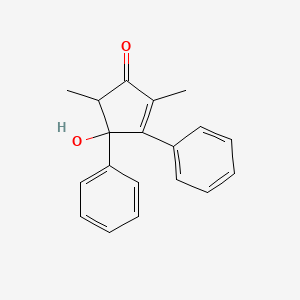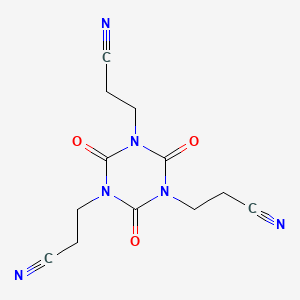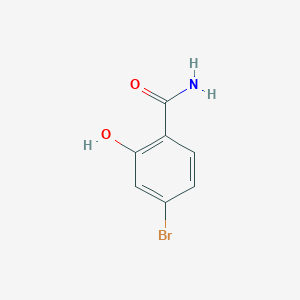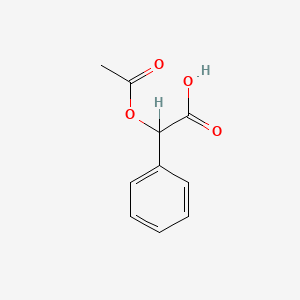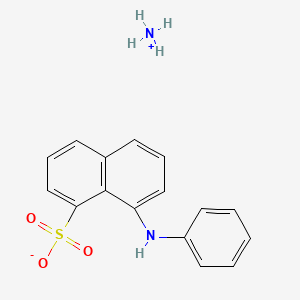
Ammonium 8-(phenylamino)naphthalene-1-sulfonate
Overview
Description
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is an organic compound with the molecular formula C16H16N2O3S. It is known for its use as a fluorescent probe in various biochemical and biophysical studies. This compound is particularly valuable in the study of protein folding, conformational changes, and interactions due to its fluorescence properties .
Mechanism of Action
Target of Action
Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .
Mode of Action
The interaction of this compound with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .
Biochemical Pathways
This compound affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .
Pharmacokinetics
It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .
Biochemical Analysis
Biochemical Properties
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is known for its solvatochromic fluorescence properties . This property allows it to be used in the study of molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of this compound increases when it enters the hydrophobic core of cyclodextrin .
Cellular Effects
The cellular effects of this compound are primarily observed through its fluorescence properties. The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its solvatochromic fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed through its fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of an aniline group. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid.
Amination: The naphthalene-1-sulfonic acid is then reacted with aniline in the presence of a catalyst to form 8-(phenylamino)naphthalene-1-sulfonic acid.
Neutralization: The final step involves neutralizing the sulfonic acid with ammonium hydroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ammonium 8-(phenylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the sulfonic acid group and the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescence properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of sulfone derivatives .
Scientific Research Applications
Ammonium 8-(phenylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Biophysics: Employed in the analysis of membrane dynamics and protein-ligand interactions.
Medicine: Utilized in diagnostic assays to detect protein misfolding and aggregation, which are associated with various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for detecting specific biomolecules
Comparison with Similar Compounds
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is unique due to its specific fluorescence properties and high affinity for hydrophobic regions. Similar compounds include:
8-Anilinonaphthalene-1-sulfonic acid: Another fluorescent probe with similar applications but different binding affinities and fluorescence characteristics.
1-Anilinonaphthalene-8-sulfonic acid: Used in similar studies but may exhibit different fluorescence responses depending on the environment
These compounds are often compared based on their fluorescence intensity, binding affinity, and specificity for different biomolecules.
Properties
CAS No. |
28836-03-5 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid;azane |
InChI |
InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |
InChI Key |
IPBNQYLKHUNLQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Key on ui other cas no. |
28836-03-5 |
Pictograms |
Irritant |
Related CAS |
82-76-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


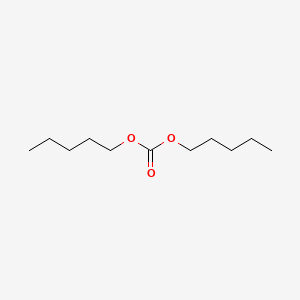

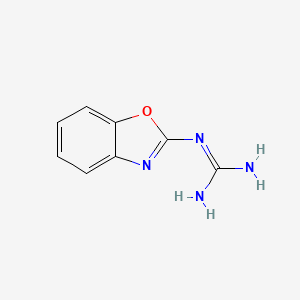
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)


